Betalains

Antioxidant Activity Betalain Purification Radical Scavenging

Standard anthocyanins fail under variable pH, causing color shifts from red to blue to green. Betalains solve this with a stable red-violet profile from pH 3 to 7, eliminating reformulation risk. - **pH-Independent Performance**: Retains hue across acidic to neutral matrices (yogurt, dairy alternatives, confectionery) - unlike anthocyanins. - **Predictable Degradation**: First-order kinetics enable precise color loss modeling and accurate 'best before' dating. - **Regulatory Advantage**: E 162 carries no numerical ADI from EFSA, simplifying EU market entry. Available for immediate R&D and commercial supply.

Molecular Formula C24H26N2O13
Molecular Weight 550.5 g/mol
CAS No. 37279-84-8
Cat. No. B12646263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetalains
CAS37279-84-8
Molecular FormulaC24H26N2O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
InChIInChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1
InChIKeyDHHFDKNIEVKVKS-MLZDZRTESA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betalains R&D Procurement Guide


Betalains (CAS 37279-84-8) are a class of water-soluble, nitrogen-containing pigments biosynthesized from tyrosine, found in plants of the order Caryophyllales and certain fungi [1]. They are classified into red-violet betacyanins (e.g., betanin) and yellow-orange betaxanthins (e.g., indicaxanthin, vulgaxanthin I), both derived from the chromophore betalamic acid [2]. In food and pharmaceutical applications, commercial beetroot red (E 162) is the primary source of betalains, containing a mixture of these pigments [3].

Pigment Class Natural betacyanin/betaxanthin blend from beetroot red (E 162)
Research Workflow pH-stable color studies, antioxidant screening, cellular Nrf2 pathway assays
Procurement Parameter Betanin-to-betaxanthin ratio specification supports reproducible endpoint assessment

Betalains Generic Substitution Risks


Substituting betalains with other natural colorants like anthocyanins or synthetic alternatives like Red 40 is a high-risk procurement strategy without explicit reformulation. Betalains exhibit a unique pH-stable color profile (red-violet hue retained from pH 3 to 7), whereas anthocyanins shift from red to blue to green across the same range, severely limiting interchangeability [1]. Furthermore, the degradation kinetics of betalains follow a predictable first-order model, unlike the complex, non-linear degradation of anthocyanins, which complicates shelf-life predictions [2]. Finally, betalains are a mixture of betacyanins and betaxanthins; a procurement specification lacking an explicit ratio may result in variable hue and antioxidant performance, as these sub-classes differ significantly in radical scavenging potency [3].

Betalains (target) Red-violet hue stable pH 3–7; predictable first-order degradation
Anthocyanins / synthetics Anthocyanins shift red-to-green pH 3–7; unpredictable degradation kinetics
Shelf-life modeling First-order kinetics enables reliable color and activity prediction
Shelf-life modeling No consistent kinetic order; shelf-life projections may be unreliable
Antioxidant consistency Performance strongly depends on betanin-to-betaxanthin ratio
Antioxidant consistency Alternative natural colorants offer different radical-scavenging profiles

Betalains vs. Alternatives: Evidence Guide


Antioxidant Activity: Betanin vs. Betaxanthins

Within the betalain class, betanin (a betacyanin) exhibits significantly higher antioxidant potential compared to the betaxanthins vulgaxanthin I and indicaxanthin [1]. This intra-class variability is a critical procurement parameter. A comparative study using purified individual betalains demonstrated that betanin possessed the highest radical scavenging activity, while indicaxanthin was the least potent among the three [2].

Antioxidant rank
Head-to-head
Betanin > Vulgaxanthin I > Indicaxanthin
Ranked highest radical-scavenging activity in tested set
Purified compounds; mixture ranking may shift with ratio
Antioxidant Activity Betalain Purification Radical Scavenging Functional Food

HO-1 Induction: Betanin vs. Betaxanthins

In a comparative study on Caco-2 intestinal cells, all three betalains (betanin, vulgaxanthin I, indicaxanthin) demonstrated anti-inflammatory effects. However, only betanin uniquely induced a concomitant increase in the antioxidant enzyme heme oxygenase-1 (HO-1), a key cytoprotective enzyme [1]. Betanin also uniquely demonstrated potent, dose-dependent radical scavenging activity in both electron paramagnetic resonance (EPR) and cell-based assays [2].

HO-1 induction
Head-to-head
Betanin: increased HO-1
Betaxanthins: no HO-1 increase
Betanin uniquely linked to Nrf2 pathway response context
Caco-2 cell model, 5–80 μM; in vivo data to verify
Cellular Antioxidant Response Immunomodulation Nrf2 Pathway Inflammation

pH-Stable Color: Betalains vs. Anthocyanins

Unlike anthocyanins (E 163), which exhibit a broad color response from red to green across pH 3-7, betalains (as betanin, E 162) maintain a stable red-violet hue across this same pH range [1]. This is a quantifiable differentiator for formulation. In a direct comparative study under storage conditions, betanin-based colorants showed a color loss of approximately 30% after 28 days, significantly outperforming curcumin (E 100), which showed a 67% color loss after just 1 day [2].

Color stability
Head-to-head
Betanin (E 162): ~30% loss / 28 d
Curcumin (E 100): 67% loss / 1 d
Supports pH-independent color consistency in formulation
Storage conditions; evaluate in target food matrix
Food Colorant pH Stability Shelf-Life Formulation

Degradation Kinetics: Betalains vs. Anthocyanins

The degradation of betalains during storage follows a predictable first-order kinetic model, a significant advantage over anthocyanins, whose degradation does not follow any simple kinetic order [1]. In a head-to-head study in white currant juice, betalain degradation was well-described by first-order kinetics, whereas the degradation of grape anthocyanins showed no consistent kinetic trend, making shelf-life modeling unreliable [2].

Degradation kinetics
Head-to-head
Betalains: first-order
Anthocyanins: no consistent order
Supports shelf-life predictability for quality control
White currant juice model; validate in specific product
Degradation Kinetics Shelf-Life Modeling Stability Quality Control

EFSA Safety: Beetroot Red (E 162) No ADI

The European Food Safety Authority (EFSA) has concluded that beetroot red (E 162), the commercial form of betalains, is not a safety concern at its reported use levels as a food additive [1]. This is a unique regulatory position stemming from its status as a natural dietary constituent with a long history of consumption. Consequently, EFSA has not established a numerical Acceptable Daily Intake (ADI), a distinction not shared by many synthetic alternatives like Red 40, which carries a defined ADI [2].

EFSA no ADI
Class-level
No numerical ADI; not of safety concern (EFSA 2015)
Regulatory context may simplify compliance documentation
Applies to E 162; verify for specific betalain preparation
Food Safety Regulatory Compliance ADI EFSA Natural Additives

Betalains Application Scenarios


pH-Stable Natural Red Colorants

Leverage the unique pH-independent color profile of betalains to develop natural, clean-label food products (e.g., yogurts, dairy alternatives, confectionery) where the color must remain consistent from formulation to consumption. This directly applies the evidence that betalains do not undergo the pH-dependent hue shifts characteristic of anthocyanins [1]. This reduces formulation complexity and ensures visual consistency across a broad product portfolio.

Betanin-Enriched Nutraceuticals for Nrf2

For functional food or supplement research focused on cellular antioxidant defense, specify a high-purity betanin fraction rather than a generic betalain mixture. This scenario is supported by the unique mechanistic evidence showing betanin, but not betaxanthins, induces the cytoprotective enzyme HO-1 in human intestinal cells [2]. This specification is critical for achieving reproducible biological outcomes in in vivo and clinical studies.

Shelf-Life Prediction Modeling

Incorporate betalain-containing ingredients into products where predictable degradation and shelf-life are critical quality control metrics. The first-order degradation kinetics of betalains, as opposed to the unpredictable kinetics of anthocyanins [3], allow for robust mathematical modeling of color and antioxidant activity loss over time. This enables more accurate 'best before' dating and reduces the risk of quality-related product withdrawals.

Accelerated Market Entry with E 162 Compliance

Select beetroot red (E 162) as a colorant to leverage its favorable regulatory standing with the EFSA, which does not require a numerical ADI [4]. This is a strategic advantage for food and beverage companies aiming for rapid market entry in the EU, as it simplifies safety dossier submissions and can reduce the time and cost associated with novel ingredient approvals compared to synthetic alternatives with defined ADI limits.

Application
Selection Property
Validation Focus
Natural color formulation
pH-independent red-violet hue
Color consistency across pH 3–7
Nrf2 pathway research
Betanin sub-class (not betaxanthin mixture)
HO-1 induction in intestinal cell models
Shelf-life modeling
First-order degradation kinetics
Kinetic rate constant under product conditions
EU regulatory documentation
E 162 no-ADI status
EFSA safety re-evaluation conformance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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